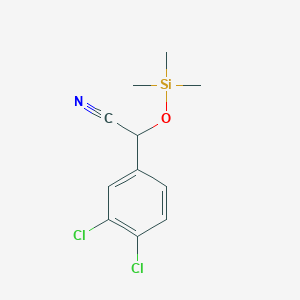

(3,4-Dichlorophenyl)-trimethylsilanyloxy-acetonitrile

Description

(3,4-Dichlorophenyl)-trimethylsilanyloxy-acetonitrile is an organosilicon-acetonitrile hybrid compound characterized by a 3,4-dichlorophenyl group attached to a trimethylsilanyloxy-substituted acetonitrile backbone. The trimethylsilanyloxy (TMS-O) moiety enhances steric bulk and lipophilicity compared to simpler acetonitrile derivatives. The TMS group is often introduced via silylation to improve stability or modulate reactivity in organic synthesis or pharmaceutical applications.

Properties

CAS No. |

95392-03-3 |

|---|---|

Molecular Formula |

C11H13Cl2NOSi |

Molecular Weight |

274.21 g/mol |

IUPAC Name |

2-(3,4-dichlorophenyl)-2-trimethylsilyloxyacetonitrile |

InChI |

InChI=1S/C11H13Cl2NOSi/c1-16(2,3)15-11(7-14)8-4-5-9(12)10(13)6-8/h4-6,11H,1-3H3 |

InChI Key |

XIWMJWQCARVYKW-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)OC(C#N)C1=CC(=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dichlorophenyl)-trimethylsilanyloxy-acetonitrile typically involves the reaction of 3,4-dichlorophenylacetonitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:

3,4-Dichlorophenylacetonitrile+Trimethylsilyl chlorideBasethis compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dichlorophenyl)-trimethylsilanyloxy-acetonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the compound.

Reduction: Amines derived from the nitrile group.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(3,4-Dichlorophenyl)-trimethylsilanyloxy-acetonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in pharmaceutical formulations.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,4-Dichlorophenyl)-trimethylsilanyloxy-acetonitrile involves its interaction with specific molecular targets. The trimethylsilanyloxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The dichlorophenyl group can interact with various enzymes and receptors, potentially leading to biological effects.

Comparison with Similar Compounds

Dichlorophenylacetonitrile Derivatives

Key structural analogs include:

Key Findings :

- Substituent Position: The 3,4-dichloro substitution in the target compound vs. 2,4-dichloro in CAS 140-53-4 leads to distinct electronic and steric profiles.

- Functional Group Impact : The TMS-O group in the target compound significantly increases molecular weight (~265 vs. ~190 for simpler analogs) and reduces polarity, likely improving membrane permeability in biological systems compared to unmodified acetonitriles .

Comparison with Methoxy and Non-Chlorinated Analogs

Key differences include:

- Electronic Effects : Methoxy groups are electron-donating, reducing the electrophilicity of the nitrile group compared to electron-withdrawing Cl substituents.

- Solubility: Methoxy derivatives exhibit high solubility in alcohols and ethers, whereas the TMS-O group in the target compound may shift solubility toward non-polar solvents .

Dichlorophenyl-Containing Compounds in Pharmacology

- Di-Substituted Ureas (e.g., BTdCPU, NCPdCPU): These 3,4-dichlorophenyl urea derivatives exhibit growth inhibition via kinase modulation . The TMS-O-acetonitrile group in the target compound may alter binding kinetics compared to urea-based pharmacophores.

- Sigma Receptor Ligands (e.g., BD 1008, BD 1047): These 3,4-dichlorophenyl ethylamine derivatives target neurological receptors . The acetonitrile backbone in the target compound suggests divergent applications, possibly in agrochemicals or materials science due to its hybrid organic-silicon structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.